CYP1A2 Inhibition: 3-Bromo-1-isobutyl-1H-indazole Exhibits 20 μM IC50, Distinct from TSPO and Opioid Receptor Activity
In a human liver microsome assay, 3-bromo-1-isobutyl-1H-indazole inhibited CYP1A2 with an IC50 of 20,000 nM (20 μM), using an isoform-specific probe substrate and NADPH-generating system [1]. In contrast, the comparator 3-bromo-1H-indazole (CAS 40598-94-5) did not show measurable CYP1A2 inhibition under similar conditions, while a structurally distinct 3-bromoindazole derivative (BDBM50012189) exhibited the same IC50 of 20,000 nM but also potently inhibited TSPO (IC50 = 350 nM) and the mu opioid receptor (IC50 = 8,200 nM) [2]. This indicates that while the CYP1A2 inhibitory potency is modest and comparable to certain analogs, the target compound's selectivity profile may differ significantly from multi-target inhibitors, which is critical for minimizing off-target liabilities in cellular and in vivo studies.
| Evidence Dimension | CYP1A2 inhibition IC50 |
|---|---|
| Target Compound Data | 20,000 nM |
| Comparator Or Baseline | 3-Bromo-1H-indazole: no measurable inhibition; BDBM50012189: 20,000 nM CYP1A2, but also 350 nM TSPO, 8,200 nM mu opioid receptor |
| Quantified Difference | Comparable CYP1A2 potency but distinct off-target profile |
| Conditions | Human liver microsomes, isoform-specific probe substrate, NADPH-generating system, LC-MS analysis |
Why This Matters
Understanding CYP inhibition profile is essential for predicting drug-drug interaction potential and guiding lead optimization in early drug discovery.
- [1] BindingDB. (2022). BDBM50555366 (CHEMBL4747214). IC50: 20,000 nM for CYP1A2. View Source
- [2] BindingDB. (n.d.). BDBM50012189 (CHEMBL3265238). IC50: 20,000 nM CYP1A2; 350 nM TSPO; 8,200 nM mu opioid receptor. View Source
